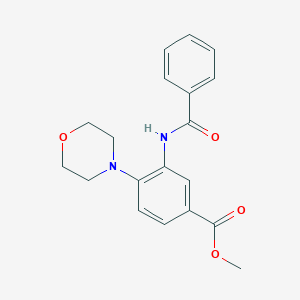
methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate, also known as MBB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting the activity of HDACs, methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate can increase the acetylation of histone proteins, which can lead to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1). Additionally, methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in lab experiments is its potent inhibitory activity against HDACs, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, one of the limitations of using methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for the study of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate. One area of interest is the development of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the role of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in the regulation of gene expression and its potential applications in epigenetic therapy. Additionally, further research is needed to investigate the potential side effects and toxicity of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in vivo.
合成法
The synthesis of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate involves the reaction of 3-aminobenzoic acid with benzoyl chloride, followed by the addition of 4-morpholinecarboxylic acid and methyl iodide. The resulting product is then purified through recrystallization to obtain pure methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate.
科学的研究の応用
Methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has also been found to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
特性
IUPAC Name |
methyl 3-benzamido-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-7-8-17(21-9-11-25-12-10-21)16(13-15)20-18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBKZFHDZNCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)
![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
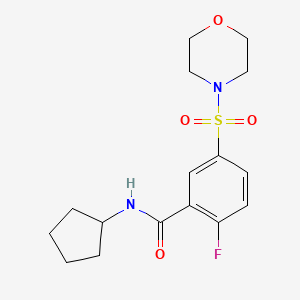
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

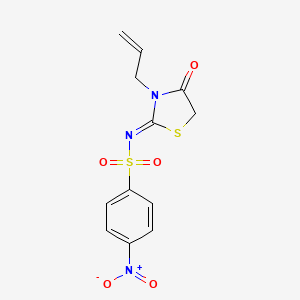
![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
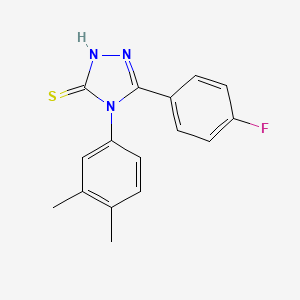
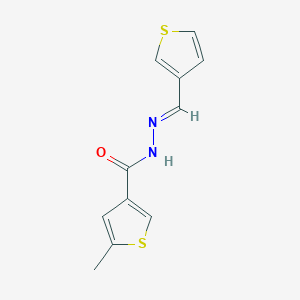
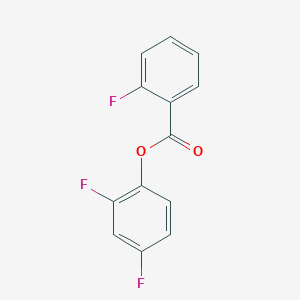
![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)